molecular formula C10H8N2Se B072213 (1-Methylindol-3-yl) selenocyanate CAS No. 1201-20-3

(1-Methylindol-3-yl) selenocyanate

Cat. No. B072213
CAS RN: 1201-20-3
M. Wt: 235.15 g/mol
InChI Key: WGXWEOTWLLAEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylindol-3-yl) selenocyanate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selenium-containing compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (1-Methylindol-3-yl) selenocyanate is not fully understood. However, several studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

(1-Methylindol-3-yl) selenocyanate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant and anti-inflammatory properties. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have neuroprotective effects, making it a potentially useful compound for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have potent anticancer activity, making it a potentially useful compound for cancer research. However, one limitation of using (1-Methylindol-3-yl) selenocyanate in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on (1-Methylindol-3-yl) selenocyanate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, more research is needed to determine its mechanism of action and potential toxicities. Finally, there is a need for further studies to determine the optimal dosage and administration of (1-Methylindol-3-yl) selenocyanate for therapeutic use.

Synthesis Methods

(1-Methylindol-3-yl) selenocyanate can be synthesized through a variety of methods. One common method involves the reaction of 1-methylindole with sodium selenocyanate in the presence of a catalyst. Another method involves the reaction of 1-methylindole with selenium dioxide and sodium cyanide. Both methods have been shown to produce high yields of (1-Methylindol-3-yl) selenocyanate.

Scientific Research Applications

(1-Methylindol-3-yl) selenocyanate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as an anticancer agent. Several studies have shown that (1-Methylindol-3-yl) selenocyanate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, (1-Methylindol-3-yl) selenocyanate has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.

properties

CAS RN

1201-20-3

Product Name

(1-Methylindol-3-yl) selenocyanate

Molecular Formula

C10H8N2Se

Molecular Weight

235.15 g/mol

IUPAC Name

(1-methylindol-3-yl) selenocyanate

InChI

InChI=1S/C10H8N2Se/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3

InChI Key

WGXWEOTWLLAEGW-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)[Se]C#N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)[Se]C#N

synonyms

Selenocyanic acid 1-methyl-1H-indol-3-yl ester

Origin of Product

United States

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